molecular formula C16H21NO2 B182469 4-(1-Phenylcyclopentanecarbonyl)morpholine CAS No. 76277-98-0

4-(1-Phenylcyclopentanecarbonyl)morpholine

Cat. No. B182469
CAS RN: 76277-98-0
M. Wt: 259.34 g/mol
InChI Key: RRBZANAGUFGHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Phenylcyclopentanecarbonyl)morpholine (PPCM) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. PPCM is a morpholine derivative that contains a cyclopentanecarbonyl group attached to a phenyl ring, which makes it a versatile compound for various chemical reactions.

Mechanism Of Action

The mechanism of action of 4-(1-Phenylcyclopentanecarbonyl)morpholine is not fully understood, but it is believed to act as a modulator of various enzymes and receptors in the body. 4-(1-Phenylcyclopentanecarbonyl)morpholine derivatives have been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in gene expression and cell proliferation. 4-(1-Phenylcyclopentanecarbonyl)morpholine has also been shown to modulate the activity of G protein-coupled receptors (GPCRs), which are involved in various physiological processes such as neurotransmission, hormone secretion, and immune response.

Biochemical And Physiological Effects

4-(1-Phenylcyclopentanecarbonyl)morpholine and its derivatives have been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant activities. 4-(1-Phenylcyclopentanecarbonyl)morpholine derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDACs and modulating the expression of key genes involved in cell growth and survival. 4-(1-Phenylcyclopentanecarbonyl)morpholine has also been shown to reduce inflammation and oxidative stress by modulating the activity of various enzymes and receptors in the body.

Advantages And Limitations For Lab Experiments

4-(1-Phenylcyclopentanecarbonyl)morpholine is a versatile compound that can be easily synthesized and modified for various chemical reactions. Its high yield and purity make it an ideal compound for lab experiments. However, 4-(1-Phenylcyclopentanecarbonyl)morpholine is a relatively new compound, and its full potential is yet to be explored. Further research is needed to fully understand its mechanism of action and potential applications in various fields.

Future Directions

There are various future directions for 4-(1-Phenylcyclopentanecarbonyl)morpholine research, including the synthesis of new derivatives with different functional groups and the exploration of its potential applications in various fields. 4-(1-Phenylcyclopentanecarbonyl)morpholine derivatives can be synthesized and tested for their activity against various diseases, including cancer, Alzheimer's disease, and inflammation. 4-(1-Phenylcyclopentanecarbonyl)morpholine can also be used as a building block for the synthesis of novel materials with potential applications in drug delivery, catalysis, and optoelectronics. Further research is needed to fully understand the mechanism of action of 4-(1-Phenylcyclopentanecarbonyl)morpholine and its potential applications in various fields.

Synthesis Methods

4-(1-Phenylcyclopentanecarbonyl)morpholine can be synthesized through a simple and efficient reaction between 1-phenylcyclopentanecarboxylic acid and morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 4-(1-Phenylcyclopentanecarbonyl)morpholine as a white solid with a high yield and purity. The synthesis method is scalable and can be easily modified to produce 4-(1-Phenylcyclopentanecarbonyl)morpholine derivatives with different functional groups.

Scientific Research Applications

4-(1-Phenylcyclopentanecarbonyl)morpholine has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for designing new drugs. 4-(1-Phenylcyclopentanecarbonyl)morpholine derivatives have been synthesized and tested for their activity against various diseases, including cancer, Alzheimer's disease, and inflammation. 4-(1-Phenylcyclopentanecarbonyl)morpholine has also been used as a building block for the synthesis of novel materials, such as polymers and nanoparticles, with potential applications in drug delivery, catalysis, and optoelectronics.

properties

CAS RN

76277-98-0

Product Name

4-(1-Phenylcyclopentanecarbonyl)morpholine

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

morpholin-4-yl-(1-phenylcyclopentyl)methanone

InChI

InChI=1S/C16H21NO2/c18-15(17-10-12-19-13-11-17)16(8-4-5-9-16)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2

InChI Key

RRBZANAGUFGHSO-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCOCC3

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)N3CCOCC3

Origin of Product

United States

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